O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide
Overview
Description
O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluoro substituent, and a methyl group attached to a benzenecarbohydroximamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide typically involves the acylation of a suitable precursor. One common method involves the reaction of 3-fluoro-4-methylbenzenecarbohydroximamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to control the reactivity and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to precisely control reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoro and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroacetyl-3-fluoro-4-methylbenzenecarbohydroximamide
- 3-fluoro-4-methylbenzenecarbohydroximamide
- 2-chloroacetylbenzenecarbohydroximamide
Uniqueness
O1-(2-chloroacetyl)-3-fluoro-4-methyl-1-benzenecarbohydroximamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chloroacetyl and fluoro groups makes it particularly useful in applications requiring selective reactivity and stability.
Properties
IUPAC Name |
[(Z)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino] 2-chloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6-2-3-7(4-8(6)12)10(13)14-16-9(15)5-11/h2-4H,5H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYOBJZMCCIIKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)CCl)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/OC(=O)CCl)/N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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